molecular formula C15H10ClIO4 B2884956 Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate CAS No. 297150-26-6

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate

Cat. No.: B2884956
CAS No.: 297150-26-6
M. Wt: 416.6
InChI Key: LXJZRWTXDBGJPG-UHFFFAOYSA-N
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Description

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate is a halogenated aromatic ester with a complex substitution pattern. Its structure features a 4-chlorobenzoyloxy group at the 2-position and an iodine atom at the 5-position of the benzene ring, alongside a methyl ester moiety. This compound is structurally related to fibrate-class pharmaceuticals, such as fenofibrate, which are used to regulate lipid metabolism. Its synthesis typically involves multi-step reactions, including esterification and halogenation processes, as evidenced by protocols involving KOH, methanol, and methyl iodide .

Properties

IUPAC Name

methyl 2-(4-chlorobenzoyl)oxy-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO4/c1-20-15(19)12-8-11(17)6-7-13(12)21-14(18)9-2-4-10(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZRWTXDBGJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with methyl alcohol in the presence of an acid catalyst. The chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Hydrolysis: 2-hydroxy-5-iodobenzoic acid.

Scientific Research Applications

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pharmacopeial impurities and derivatives of fenofibrate. Below is a detailed analysis of its key analogs, focusing on chromatographic behavior, impurity profiles, and regulatory significance.

Structural and Chromatographic Comparisons

The compound’s analogs often differ in substituents (e.g., iodine vs. methyl/propyl groups) or ester moieties (methyl vs. ethyl). These differences significantly influence their physicochemical properties and chromatographic retention times (Table 1).

Table 1: Relative Retention Times (RRT) of Analogs

Compound Name RRT Source Notes
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65 PF 43(1) Process impurity in fenofibrate synthesis
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80 PF 43(1) Higher lipophilicity due to ethyl ester
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone 0.85 PF 43(1) Ether-linked substituent alters polarity
1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate 1.35 PF 43(1) Fenofibrate-related compound C; bulkier ester group
Target compound : Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate N/A - Unique iodine substituent increases molecular weight and polarizability

Key Observations :

  • The iodine atom in the target compound distinguishes it from analogs like methyl/ethyl 2-methylpropanoate derivatives, which lack heavy halogen substituents. This substitution likely enhances its UV detectability in HPLC analyses .
  • Analogs with ethyl or 1-methylethyl ester groups exhibit higher RRT values, correlating with increased hydrophobicity .
Impurity Profiles and Regulatory Status

The compound and its analogs are often classified as process-related impurities in fenofibrate manufacturing. For example:

  • Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (RRT 0.65) is listed as "Impurity D(EP)" in pharmacopeial standards, with a regulatory threshold of 0.65% .
  • 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate (RRT 1.35) is designated as "Fenofibrate Related Compound C" and controlled at ≤1.35% in USP monographs .

Table 2: Regulatory Limits for Key Analogs

Compound Maximum Allowable Limit (%) Regulatory Source
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65 PF 43(1)
Fenofibrate Related Compound C 1.35 PF 31(1)
Unspecified impurities 0.1–1.0 PF 31(1)

Key Observations :

  • The target compound’s iodine substituent may reduce its metabolic stability compared to non-halogenated analogs, necessitating stricter impurity controls during synthesis .

Biological Activity

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate, identified by its CAS number 297150-26-6, is a chemical compound with potential biological activities that have garnered interest in various fields of research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10ClIO4
  • Molecular Weight : 416.6 g/mol
  • Boiling Point : Approximately 485.4 °C (predicted)
  • Density : 1.701 g/cm³ (predicted) .

The compound's biological activity primarily stems from its ability to interact with various biological targets due to its structural features, including the presence of a chlorobenzoyloxy group and an iodobenzene moiety. Such interactions can lead to modulation of enzymatic pathways, particularly those involving cyclooxygenases (COX), which play critical roles in inflammation and cancer progression.

Enzyme Inhibition

Research has indicated that derivatives of similar structures can act as inhibitors of COX-2, an enzyme associated with inflammatory responses and tumorigenesis. In vitro studies have shown that compounds with similar substitutions can exhibit IC50 values in the low micromolar range against COX-2, suggesting potential anti-inflammatory and anticancer properties .

Anticancer Properties

A study focused on the synthesis of isomeric methoxy analogs of nimesulide demonstrated that related compounds could serve as effective radiotracers for imaging COX-2 expression in tumors. The expression of COX-2 has been linked to various cancers, including colorectal and head and neck cancers .

CompoundIC50 (μM)Target Enzyme
Nimesulide Analog<10COX-2
This compoundTBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, the compound's anti-inflammatory potential has been evaluated through various assays that measure cytokine release and cell proliferation in response to inflammatory stimuli. Compounds structurally similar to this compound have shown promise in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .

Case Studies

  • Case Study on COX Inhibition :
    • A series of experiments were conducted using derivatives of this compound to assess their inhibitory effects on COX enzymes.
    • Results indicated that certain derivatives exhibited significant inhibition against COX-2, with implications for therapeutic applications in inflammation-related diseases.
  • Cell Line Studies :
    • Human cancer cell lines were treated with varying concentrations of the compound.
    • Observations included reduced cell viability and altered cell cycle progression, supporting its potential as an anticancer agent.

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